molecular formula C15H14N2O3 B11766421 Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Benzene-1,3,5-tricarbaldehyde; benzene-1,4-diamine

Katalognummer: B11766421
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: WDYQXCVMKOXLAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine (1:1) is a chemical compound formed by the reaction of benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine in a 1:1 molar ratio. This compound is known for its unique structural properties and is used in various scientific and industrial applications, particularly in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine typically involves the condensation reaction between benzene-1,3,5-tricarbaldehyde and benzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine involves its ability to form stable covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, forming imine or Schiff base linkages. These reactions are crucial for the formation of covalent organic frameworks and other advanced materials. The compound’s ability to form hydrogen bonds and π-π interactions also plays a significant role in its functionality .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene-1,3,5-tricarboxaldehyde: Similar in structure but lacks the diamine component.

    Benzene-1,4-diamine: Similar in structure but lacks the tricarbaldehyde component.

    1,3,5-Triformylbenzene: Another name for benzene-1,3,5-tricarboxaldehyde.

Uniqueness

Benzene-1,3,5-tricarbaldehyde compound with benzene-1,4-diamine is unique due to its ability to form stable covalent organic frameworks and its versatility in various chemical reactions. Its combination of aldehyde and amine groups allows for a wide range of functionalization and applications in different fields .

Eigenschaften

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

benzene-1,4-diamine;benzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H6O3.C6H8N2/c10-4-7-1-8(5-11)3-9(2-7)6-12;7-5-1-2-6(8)4-3-5/h1-6H;1-4H,7-8H2

InChI-Schlüssel

WDYQXCVMKOXLAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)N.C1=C(C=C(C=C1C=O)C=O)C=O

Verwandte CAS-Nummern

1242082-12-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.